Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate
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Overview
Description
“Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate” is a chemical compound with the CAS Number: 1858241-38-9 . It has a molecular weight of 277.25 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14FNO2.C2H2O4/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9;3-1(4)2(5)6/h5-7H,2-4,11H2,1H3;(H,3,4)(H,5,6)
. This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 277.25 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Stereoselective Synthesis and Biological Potential
A study describes the stereoselective synthesis of a closely related compound, 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, showcasing its potent and selective action as a group 2 metabotropic glutamate receptor agonist with promising anticonvulsant and anxiolytic properties (Pedregal & Prowse, 2002).
Chemical Synthesis and Crystal Structure
Another research effort led to the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, with insights into its crystal structure, providing foundational knowledge for the chemical properties and potential applications of such compounds (Sapnakumari et al., 2014).
Antimicrobial and Antidepressant-like Potential
Further, the exploration of prodrugs for 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid revealed significant antidepressant-like effects and highlighted the potential for improved bioavailability through prodrug strategies, emphasizing the compound's relevance in pharmacological research (Yasuhara et al., 2006).
Antimalarial Activities
The derivatives of Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared and evaluated for their antimalarial activities against P. falciparum, showcasing the compound's potential in contributing to antimalarial drug discovery (Ningsanont et al., 2003).
Enantioselective Synthesis
The enantioselective synthesis of ethyl (1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate highlights the compound's significance in the development of enantiomerically pure substances, a critical aspect in the synthesis of bioactive molecules (Wong et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO2.C2H2O4/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9;3-1(4)2(5)6/h5-7H,2-4,11H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUVFIFBSKRSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2C1CC(C2)N)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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